Furan-2-yl 4-nitrobenzoate
CAS No.: 5454-64-8
Cat. No.: VC17317672
Molecular Formula: C11H7NO5
Molecular Weight: 233.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5454-64-8 |
|---|---|
| Molecular Formula | C11H7NO5 |
| Molecular Weight | 233.18 g/mol |
| IUPAC Name | furan-2-yl 4-nitrobenzoate |
| Standard InChI | InChI=1S/C11H7NO5/c13-11(17-10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H |
| Standard InChI Key | WAMZEQZVDOMZFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Furan-2-yl 4-nitrobenzoate belongs to the class of nitroaromatic esters, featuring a para-nitrobenzoate group esterified to a furan-2-yl moiety. The IUPAC name, furan-2-yl 4-nitrobenzoate, reflects its two primary components: the 4-nitrobenzoic acid backbone and the furan-2-ol substituent. The compound’s canonical SMILES representation, C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-], underscores its planar aromatic system and ester linkage .
Molecular and Spectroscopic Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇NO₅ |
| Molecular Weight | 233.18 g/mol |
| CAS Registry Number | 5454-64-8 |
| InChI Key | WAMZEQZVDOMZFT-UHFFFAOYSA-N |
| Solubility | Limited data; likely soluble in organic solvents (e.g., DMSO, chloroform) |
Spectroscopic characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically reveal signals corresponding to the nitro group (∼1520 cm⁻¹ in IR), ester carbonyl (∼1720 cm⁻¹), and furan ring protons (δ 6.3–7.4 ppm in ¹H NMR).
Synthesis and Reaction Pathways
The synthesis of furan-2-yl 4-nitrobenzoate follows classic esterification protocols.
Esterification of 4-Nitrobenzoic Acid
The most common route involves the acid-catalyzed reaction between 4-nitrobenzoic acid and furan-2-ol. Sulfuric acid or p-toluenesulfonic acid (PTSA) typically facilitates protonation of the carboxylic acid, enabling nucleophilic attack by the furan-2-ol hydroxyl group.
Reaction Scheme:
Key parameters include:
-
Temperature: 60–80°C to accelerate reaction kinetics.
-
Catalyst Loading: 5–10 mol% sulfuric acid.
-
Yield: ~50–70% after purification via silica gel chromatography.
Alternative Synthetic Strategies
Patent literature describes nitration and esterification methods for related compounds. For instance, WO2012152438A1 details nitration reactions using HNO₃/Ac₂O systems, though these methods prioritize nitrate esters over nitroaromatics . Adapting such protocols could involve protecting group strategies to prevent over-nitration of the furan ring.
Physicochemical and Structural Analysis
Crystallography and Conformational Studies
While X-ray crystallography data for furan-2-yl 4-nitrobenzoate are unavailable, analogous nitrobenzoates exhibit planar aromatic systems with dihedral angles <10° between the nitro and ester groups. The furan ring likely adopts a nearly coplanar orientation relative to the benzene ring to maximize conjugation.
Thermal Stability
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s nitro and ester groups make it a versatile precursor. For example:
-
Nitro Reduction: Catalytic hydrogenation could yield 4-aminobenzoate derivatives, precursors to local anesthetics (e.g., benzocaine).
-
Ester Hydrolysis: Produces 4-nitrobenzoic acid, a reagent in sunscreen formulations .
Agrochemical Development
Nitroaromatics are pivotal in herbicide and insecticide design. Furan-2-yl 4-nitrobenzoate’s lipophilicity may enhance soil persistence, though environmental toxicity studies are needed.
Future Research Directions
Critical gaps include:
-
Biological Profiling: Systematic antimicrobial and cytotoxicity assays.
-
Metabolic Studies: ADME (absorption, distribution, metabolism, excretion) profiling in model organisms.
-
Derivatization: Synthesis of halogenated or alkylated analogs to enhance bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume